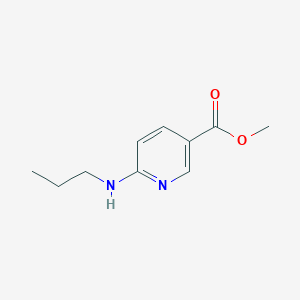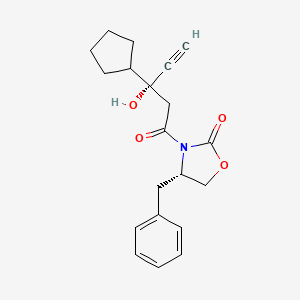
(S)-4-Benzyl-3-((R)-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds are known for their significant biological activities, particularly in medicinal chemistry, where they are used as scaffolds for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, which affords the desired oxazolidinone via a modified Curtius rearrangement .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of carbon dioxide fixation reactions under solvent-free conditions. The cycloaddition of carbon dioxide to aziridine derivatives, followed by carboxylative cyclization of N-propargylamines with carbon dioxide, is a common method . These reactions are typically catalyzed by strong organic bases or transition metal complexes.
化学反应分析
Types of Reactions
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antibacterial agent due to its oxazolidinone core.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a wide range of Gram-positive bacteria.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used clinically.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
(S)-4-Benzyl-3-(®-3-cyclopentyl-3-hydroxypent-4-ynoyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its cyclopentyl and hydroxypent-4-ynoyl groups may enhance its binding affinity and specificity for bacterial ribosomes, potentially leading to improved antibacterial efficacy .
属性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-[(3R)-3-cyclopentyl-3-hydroxypent-4-ynoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H23NO4/c1-2-20(24,16-10-6-7-11-16)13-18(22)21-17(14-25-19(21)23)12-15-8-4-3-5-9-15/h1,3-5,8-9,16-17,24H,6-7,10-14H2/t17-,20+/m0/s1 |
InChI 键 |
HPXZKBNSNJBOLC-FXAWDEMLSA-N |
手性 SMILES |
C#C[C@@](CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
规范 SMILES |
C#CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)(C3CCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



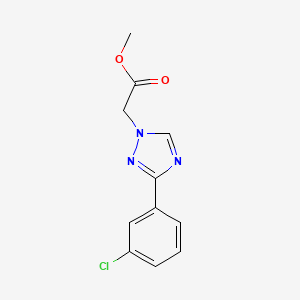

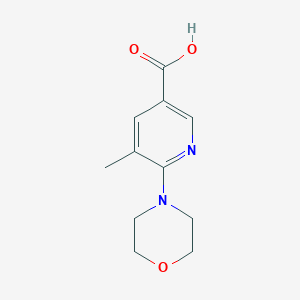
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
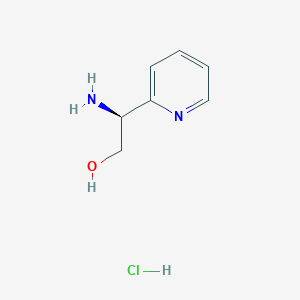

![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
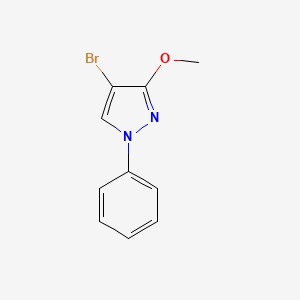
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)

